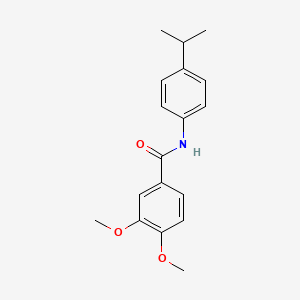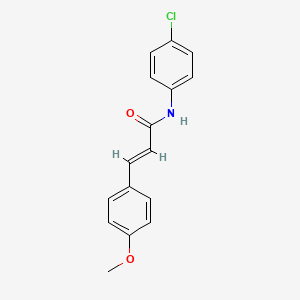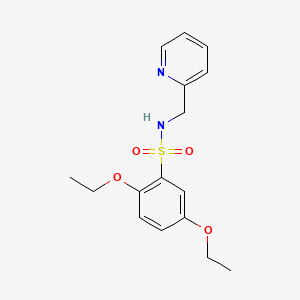![molecular formula C17H14O4 B5781359 1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)
1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one, also known as Xanthone, is a naturally occurring compound that has been found to have various biological activities. It belongs to the class of organic compounds known as flavonoids, which are known for their antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and xanthine oxidase. This compound has also been found to modulate various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using this compound include its low solubility in water and its potential to interact with other compounds, which may affect its biological activity.
Direcciones Futuras
For research include the development of more efficient synthesis methods, the exploration of its potential use as a natural preservative, and the investigation of its effects on the gut microbiome. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets.
Métodos De Síntesis
1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one can be synthesized through various methods, including the condensation of 2-hydroxyacetophenone and benzaldehyde, and the reaction of 2-hydroxyacetophenone with methyl acetoacetate in the presence of a base. The synthesis of this compound can also be achieved through the oxidation of 2-(2-hydroxyphenyl)benzothiazoles using potassium permanganate.
Aplicaciones Científicas De Investigación
1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has been extensively studied for its biological activities. It has been found to possess anti-inflammatory, antioxidant, antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-7-12(20-9-11(2)18)8-15-16(10)13-5-3-4-6-14(13)17(19)21-15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORDMUWAPVGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)




![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)



